Pomalidomide-CO-PEG4-C2-Cl is a synthetic compound derived from pomalidomide, a well-known immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound incorporates a polyethylene glycol (PEG) moiety, specifically PEG4, which enhances solubility and bioavailability, making it useful in various biochemical applications. The full chemical name is 4-amino-1-(2-(4-(chlorophenyl)-5-morpholino-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoethyl)-N-(2-hydroxyethyl)benzamide-CO-PEG4-C2-Cl, with a molecular formula of C24H30ClN3O9 and a molecular weight of approximately 505.97 g/mol .
Pomalidomide-CO-PEG4-C2-Cl can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications and applications for this compound . The compound is often utilized in research settings focusing on targeted protein degradation and the development of proteolysis-targeting chimeras (PROTACs).
Pomalidomide-CO-PEG4-C2-Cl is classified as an immunomodulatory drug and a chemical building block for synthesizing complex molecules aimed at targeted therapy. Its classification falls within the categories of pharmaceuticals and bioconjugates due to its role in enhancing drug delivery systems.
The synthesis of Pomalidomide-CO-PEG4-C2-Cl typically involves several steps:
Technical details regarding specific reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
Pomalidomide-CO-PEG4-C2-Cl features a complex molecular structure characterized by:
The compound has a molecular weight of 505.97 g/mol and a high degree of structural complexity due to its multiple functional groups .
Pomalidomide-CO-PEG4-C2-Cl can participate in various chemical reactions:
Technical details regarding reaction mechanisms, such as activation energies and reaction intermediates, are crucial for predicting behavior under different conditions.
Pomalidomide exerts its therapeutic effects primarily through:
Data supporting these mechanisms include clinical studies demonstrating improved patient outcomes when using pomalidomide-based therapies.
Pomalidomide-CO-PEG4-C2-Cl is expected to exhibit:
The chemical properties include:
Relevant data can be gathered from analytical studies conducted on similar compounds.
Pomalidomide-CO-PEG4-C2-Cl finds applications in several scientific domains:
These applications highlight its significance in advancing therapeutic strategies against cancer and other diseases.
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5